Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- is a chemical compound known for its unique structure and properties This compound is part of the benzenamine family, which is characterized by the presence of an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- typically involves the reaction of 2-bromobenzo[b]thiophene-3-carbaldehyde with 4-methylbenzenamine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom in the benzo[b]thienyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxybenzo[b]thien-2-yl)methylene]benzenamine: This compound has a methoxy group instead of a bromine atom, which can affect its reactivity and applications.
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-: Similar to the target compound but lacks the 4-methyl group, which can influence its chemical properties.
Uniqueness
Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- is unique due to the presence of both the bromobenzo[b]thienyl group and the 4-methyl group
Properties
CAS No. |
62542-50-1 |
---|---|
Molecular Formula |
C16H12BrNS |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1-(2-bromo-1-benzothiophen-3-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H12BrNS/c1-11-6-8-12(9-7-11)18-10-14-13-4-2-3-5-15(13)19-16(14)17/h2-10H,1H3 |
InChI Key |
QXYOXSZQTNEUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(SC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.